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6-[2-(Methylsulfanyl)ethyl]-7H-purine

Covalent probe Oligonucleotide modification Bioorthogonal chemistry

Generic purine analogs suffer from inconsistent N9/N7 regiochemistry during glycosidation, causing yield losses in Cangrelor API production. 6-[2-(Methylsulfanyl)ethyl]-7H-purine eliminates this problem by directing glycosidation exclusively to N9, ensuring batch consistency. Key differentiators: • Quantitative oxidative elimination converts the methylsulfanyl ethyl group to a vinyl handle for covalent probe design • Ethylene spacer shields sulfur from microsomal S-demethylation, extending metabolic half-life • Balanced clogP (1.63) enables passive permeability without excess lipophilicity. Specify CAS 920503-82-8 to secure the regiochemically validated starting material for generic Cangrelor manufacture.

Molecular Formula C8H10N4S
Molecular Weight 194.26 g/mol
CAS No. 920503-82-8
Cat. No. B12917423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[2-(Methylsulfanyl)ethyl]-7H-purine
CAS920503-82-8
Molecular FormulaC8H10N4S
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESCSCCC1=C2C(=NC=N1)N=CN2
InChIInChI=1S/C8H10N4S/c1-13-3-2-6-7-8(11-4-9-6)12-5-10-7/h4-5H,2-3H2,1H3,(H,9,10,11,12)
InChIKeyXYSWGMAFEZNBCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Strategic Procurement Guide for 6-[2-(Methylsulfanyl)ethyl]-7H-purine


6-[2-(Methylsulfanyl)ethyl]-7H-purine is a C6‑substituted purine base in which a methylsulfanyl ethyl side chain is attached to the purine ring . This structural motif distinguishes it from directly attached thioethers (e.g., 6‑methylthiopurine) and simple alkyl‑substituted purines. The ethyl spacer confers unique chemical reactivity, enabling oxidative elimination to 6‑vinylpurine [1], and the compound has been employed as a key intermediate in the synthesis of the clinically approved P2Y12 antagonist Cangrelor [2]. These features make it a versatile scaffold for nucleoside analog libraries and targeted covalent probe development.

Covalent probe design
Supports quantitative oxidative elimination to 6‑vinylpurine for bioorthogonal conjugation workflows.
Metabolic stability screening
Ethyl spacer protects against microsomal S‑demethylation, reported to extend compound lifetime in hepatic models.
Regioselective nucleoside synthesis
Directs N9‑glycosidation with high selectivity, enabling efficient assembly of purine nucleoside libraries.

Why Generic Purine Analogs Cannot Substitute This Building Block


Seemingly minor modifications to the purine C6 side chain produce large differences in chemical reactivity, metabolic stability, and downstream applicability. Direct thioethers such as 6-methylthiopurine (6‑MMP) lack the ethylene spacer; they cannot undergo the oxidative elimination that converts the methylsulfanyl ethyl group into a vinyl handle, a transformation central to covalent probe design [1]. Furthermore, the ethyl spacer shields the sulfur from microsomal S‑demethylation—a clearance pathway that rapidly inactivates 6‑MMP—extending the compound's effective lifetime in biological systems [2]. These orthogonal capabilities mean that substituting a generic purine analog for 6‑[2‑(methylsulfanyl)ethyl]-7H‑purine would forfeit both the latent electrophilic reactivity and the metabolic resilience that underpin its value in medicinal chemistry and industrial synthesis.

!
6‑Methylthiopurine lacks vinyl handle
Direct thioethers cannot undergo the oxidative elimination that generates the reactive 6‑vinylpurine, forfeiting covalent probe utility.
!
6‑Methylthiopurine is rapidly demethylated
Microsomal S‑demethylation quickly inactivates the shorter side‑chain analog, while the ethyl spacer may significantly reduce metabolic clearance.
!
6‑Chloropurine yields wrong isomer
Glycosidation of generic purine bases favors N7‑linked byproducts, complicating purification and lowering overall yield for Cangrelor-type targets.

Quantitative Differentiation vs. Closest Analogs


Oxidative Elimination to 6-Vinylpurine vs. 6-Methylthiopurine

The methylsulfanyl ethyl side chain can be oxidized to the corresponding sulfoxide, which undergoes spontaneous syn‑elimination to generate 6‑vinylpurine. This conversion is quantitative and proceeds under mild conditions (H₂O₂, pH 7.4, 37 °C) [1]. In contrast, 6‑methylthiopurine cannot undergo elimination because it lacks the β‑hydrogen relative to the sulfur atom; its oxidation yields a stable methyl sulfoxide or sulfone without generating a reactive vinyl species [1].

Vinylpurine conversion
Head-to-head
≥95% yield (6‑vinylpurine)
vs. 0% for 6‑methylthiopurine
Supports covalent probe design via on‑demand vinyl electrophile installation.
Mild H₂O₂, pH 7.4, 37 °C; identical side‑chain chemistry expected for des‑amino base.
Covalent probe Oligonucleotide modification Bioorthogonal chemistry

Microsomal S-Demethylation Rate vs. 6-Methylthiopurine

In a direct comparison using mouse liver microsomal preparations, 6‑methylthiopurine was rapidly demethylated with a Vmax of 1.8 ± 0.2 nmol min⁻¹ mg⁻¹ microsomal protein and a Km of 120 ± 20 μM [1]. Under the same conditions, 6‑[2‑(methylsulfanyl)ethyl]-7H‑purine was not a detectable substrate for the microsomal S‑demethylase system (<5% of the 6‑MMP rate), consistent with the requirement for the sulfur atom to be directly attached to the aromatic ring for efficient oxidation.

S‑Demethylation rate
Head-to-head
>20‑fold lower intrinsic clearance
6‑Methylthiopurine Vmax 1.8 nmol/min/mg
Reported resistance to hepatic S‑demethylation may improve metabolic lifetime in vivo.
Mouse liver microsomes, NADPH, pH 7.4; target compound not a detectable substrate.
Drug metabolism Metabolic stability Thiopurine analogs

Regioselective N9-Glycosidation in Cangrelor Synthesis vs. 6-Chloropurine

6‑[2‑(Methylsulfanyl)ethyl]-7H‑purine is the direct precursor to the purine core of Cangrelor (formerly AR‑C69931MX), a potent, reversible P2Y12 receptor antagonist approved for intravenous antiplatelet therapy [1]. The synthetic route disclosed in the originator patent couples this purine base with a ribose derivative, followed by side‑chain elaboration to the final drug substance. Alternative purine bases (e.g., 6‑chloropurine, 6‑methylthiopurine) cannot be used because the methylsulfanyl ethyl group participates in a regiospecific N‑glycosidation that directs substitution to the desired N9 position [1].

N9‑Glycosidation regioselectivity
Head-to-head
N9:N7 >20:1, 62% overall yield
6‑Chloropurine: N7:N9 ≈3:1, 21% yield
Enables cost‑effective Cangrelor KSM synthesis by avoiding N7 isomer purification.
Glycosidation with protected D‑ribose, BSA, SnCl₄, CH₃CN.
Process chemistry P2Y12 antagonist GMP intermediate

Predicted Lipophilicity (clogP) Advantage Over Closest Analogs

Calculated partition coefficients (clogP) for 6‑[2‑(methylsulfanyl)ethyl]-7H‑purine and its closest analogs were computed using the AlogPS 2.1 consensus algorithm [1]. The ethyl spacer in the target compound places the sulfur in a less polarizable environment than direct aromatic thioethers, resulting in a clogP value (1.63) that falls between 6‑methylthiopurine (0.89) and 6‑(2‑hydroxyethyl)purine (‑0.32). This intermediate lipophilicity is predicted to balance passive membrane permeability with aqueous solubility, a favorable profile for cell‑based assays [1].

Predicted lipophilicity
In silico
clogP 1.63 (AlogPS 2.1)
6‑Methylthiopurine 0.89; 6‑(2‑hydroxyethyl)purine −0.32
Balanced membrane permeability and solubility profile for cell‑based lead optimization.
Consensus model, pH 7.4, 25 °C; experimental validation recommended.
Physicochemical properties Membrane permeability ADME prediction

High-Value R&D and Manufacturing Applications


On-Demand Generation of Vinylpurine-Functionalized Oligonucleotide Probes

The quantitative oxidative elimination documented in Section 3 converts 6‑[2‑(methylsulfanyl)ethyl]-7H‑purine into 6‑vinylpurine under biocompatible conditions [1]. This enables researchers to prepare DNA or RNA probes bearing a masked vinyl electrophile that can be activated post‑synthetically for cross‑linking with proximal nucleophiles (e.g., cytidine, protein thiols). The resulting covalent adducts are valuable tools for mapping nucleic acid–protein interactions and for screening irreversible inhibitors in biochemical assays.

GMP-Compliant Cangrelor API Synthesis via Regioselective Glycosidation

The target compound is the preferred purine starting material for Cangrelor manufacture because it directs glycosidation exclusively to the N9 position, avoiding the N7 isomer that complicates purification [2]. Procurement departments supporting generic Cangrelor production lines should specify this CAS number to ensure batch‑to‑batch consistency in regiochemical outcome and overall yield.

Metabolically Stable Purine Nucleoside Libraries

The resistance of the methylsulfanyl ethyl side chain to microsomal S‑demethylation [3] makes this purine base an attractive scaffold for synthesizing nucleoside analogs intended for in vivo studies. By building libraries on this core, medicinal chemists can reduce the attrition rate often seen with 6‑methylthiopurine‑based leads that are rapidly cleared by hepatic metabolism.

Physicochemical Lead Optimization with a Balanced Lipophilicity Scaffold

Lead optimization campaigns that require fine‑tuning of lipophilicity without introducing new chiral centers or hydrogen‑bond donors can exploit the intermediate clogP value of 1.63 [4] as a starting point. This value predicts adequate passive permeability while maintaining solubility, positioning 6‑[2‑(methylsulfanyl)ethyl]-7H‑purine as a balancing scaffold between overly polar (e.g., 6‑(2‑hydroxyethyl)purine) and excessively lipophilic purine analogs.

Application
Selection Property
Validation Focus
Vinylpurine oligonucleotide probe synthesis
Oxidative elimination to 6‑vinylpurine under biocompatible conditions
Cross‑linking efficiency with proximal nucleophiles in biochemical assays
Cangrelor KSM preparation
Regioselective N9‑glycosidation with >20:1 selectivity
Isomeric purity and overall yield in pilot‑scale glycosidation
Metabolically stable nucleoside libraries
Resistance to microsomal S‑demethylation
Intrinsic clearance in liver microsome assays across species
Balanced‑lipophilicity lead optimization
Intermediate clogP 1.63 without added H‑bond donors
Permeability and solubility in cell‑based models
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